Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a sulfamoyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-amino-2-thiophenecarboxylate with chlorosulfonic acid to introduce the sulfamoyl group. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is essential to maintain the desired reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate exerts its effects involves interactions with various molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: This compound shares a similar thiophene ring structure but differs in the substituents attached to the ring.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Another related compound with a sulfamoyl group, but with different substituents on the thiophene ring.
Uniqueness
Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a thiophene ring with a sulfamoyl group and a carboxylate ester makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12ClNO4S2 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-9(14)4-3-5-10(8)15-21(17,18)11-6-7-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
InChI Key |
DINPKOLCTLTMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
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